molecular formula C21H29N3O8S2 B13710479 SPDP-PEG3-NHS ester

SPDP-PEG3-NHS ester

Cat. No.: B13710479
M. Wt: 515.6 g/mol
InChI Key: RAWBJJSJJQXTMI-UHFFFAOYSA-N
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Description

SPDP-PEG3-NHS ester is a heterobifunctional crosslinker that contains a polyethylene glycol (PEG) spacer arm. This compound is widely used in bioconjugation and protein modification due to its ability to form stable, cleavable linkages between molecules. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines, while the 2-pyridyldithiol group reacts with sulfhydryl groups, making it a versatile tool in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SPDP-PEG3-NHS ester involves the reaction of SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) with a PEG3 linker. The NHS ester group is introduced through the reaction of SPDP with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually stored at low temperatures to prevent degradation and maintain its reactivity .

Chemical Reactions Analysis

Types of Reactions

SPDP-PEG3-NHS ester undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

SPDP-PEG3-NHS ester is extensively used in various scientific research fields, including:

    Chemistry: Used in the synthesis of complex molecules and in the modification of polymers.

    Biology: Employed in protein conjugation, labeling, and crosslinking experiments.

    Medicine: Utilized in drug delivery systems and the development of targeted therapies.

    Industry: Applied in the production of diagnostic reagents and biosensors

Mechanism of Action

The mechanism of action of SPDP-PEG3-NHS ester involves the formation of stable, cleavable linkages between molecules. The NHS ester group reacts with primary amines to form amide bonds, while the 2-pyridyldithiol group reacts with sulfhydryl groups to form disulfide bonds. These linkages can be cleaved under reducing conditions, allowing for controlled release of the conjugated molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SPDP-PEG3-NHS ester is unique due to its specific PEG3 spacer arm, which provides an optimal balance between solubility and reactivity. This makes it particularly suitable for applications requiring precise control over the distance between conjugated molecules .

Properties

Molecular Formula

C21H29N3O8S2

Molecular Weight

515.6 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C21H29N3O8S2/c25-17(7-16-33-34-18-3-1-2-8-23-18)22-9-11-30-13-15-31-14-12-29-10-6-21(28)32-24-19(26)4-5-20(24)27/h1-3,8H,4-7,9-16H2,(H,22,25)

InChI Key

RAWBJJSJJQXTMI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2

Origin of Product

United States

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